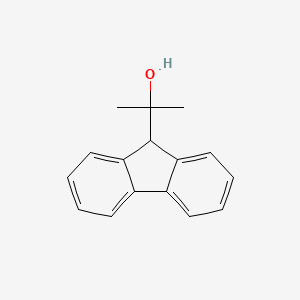

2-(9h-Fluoren-9-yl)propan-2-ol

Descripción

2-(9H-Fluoren-9-yl)propan-2-ol is a tertiary alcohol featuring a fluorenyl moiety attached to a propan-2-ol backbone. The compound’s structure combines the aromatic rigidity of the fluorene system with the polar hydroxyl group, making it a versatile intermediate in organic synthesis.

Propiedades

Número CAS |

56954-90-6 |

|---|---|

Fórmula molecular |

C16H16O |

Peso molecular |

224.30 g/mol |

Nombre IUPAC |

2-(9H-fluoren-9-yl)propan-2-ol |

InChI |

InChI=1S/C16H16O/c1-16(2,17)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15,17H,1-2H3 |

Clave InChI |

JVGXPNUMSYDKCO-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C1C2=CC=CC=C2C3=CC=CC=C13)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-yl)propan-2-ol typically involves the reaction of fluorene with acetone in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via the formation of a carbanion intermediate, which then attacks the carbonyl group of acetone, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2-(9H-Fluoren-9-yl)propan-2-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(9H-Fluoren-9-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a hydrocarbon.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

Oxidation: Fluorenone derivatives.

Reduction: Fluorene derivatives.

Substitution: Fluorene-based halides or amines.

Aplicaciones Científicas De Investigación

2-(9H-Fluoren-9-yl)propan-2-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying biological processes due to its fluorescent properties.

Industry: Used in the production of polymers and other advanced materials.

Mecanismo De Acción

The mechanism of action of 2-(9H-Fluoren-9-yl)propan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the aromatic fluorene moiety can participate in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs

The table below compares key properties of 2-(9H-Fluoren-9-yl)propan-2-ol with related fluorenyl-containing compounds:

Key Observations:

Functional Group Impact: The tertiary alcohol in 2-(9H-Fluoren-9-yl)propan-2-ol enhances stability compared to primary alcohols but reduces nucleophilicity. In contrast, the ketone in 1-(9H-Fluoren-9-yl)-2,2-dimethyl-propan-1-one () is less polar, favoring solubility in organic solvents .

Research Findings in Medicinal Chemistry

- Stereoselective Inhibitors : Fluorenyl-containing compounds like (9H-fluoren-9-yl)methyl derivatives () are employed in BET bromodomain inhibitors, underscoring the fluorenyl group’s role in enhancing binding affinity .

Actividad Biológica

2-(9H-Fluoren-9-yl)propan-2-ol, also known as fluorenylpropanol, is an organic compound characterized by a propanol group attached to a fluorene moiety. Its unique structure, featuring a rigid polycyclic aromatic hydrocarbon (fluorene), contributes to its potential biological activities and applications in medicinal chemistry.

The compound has a molecular formula of and a molecular weight of approximately 232.29 g/mol. The synthesis of 2-(9H-Fluoren-9-yl)propan-2-ol can be achieved through various methods, including the modification of existing fluorene derivatives to enhance biological activity. The presence of the hydroxyl group allows for hydrogen bonding, while the aromatic system may facilitate π–π stacking interactions with biomolecules, which are crucial for its biological effects.

Antiproliferative Effects

Recent studies have indicated that compounds similar to 2-(9H-Fluoren-9-yl)propan-2-ol exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from the fluorene structure demonstrated IC50 values in the range of 10–33 nM in MCF-7 breast cancer cells, indicating potent activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4) . The mechanism of action appears to involve the destabilization of microtubules, leading to mitotic arrest and apoptosis in cancer cells .

Table 1: Antiproliferative Activity of Fluorene Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 9q | MCF-7 | 10 | Microtubule destabilization |

| CA-4 | MCF-7 | 3.9 | Microtubule destabilization |

| 10p | MDA-MB-231 | 23 | Microtubule destabilization |

| 10r | MDA-MB-231 | 33 | Microtubule destabilization |

Interaction Studies

Interaction studies highlight the ability of 2-(9H-Fluoren-9-yl)propan-2-ol to engage with proteins and enzymes. Its structural characteristics allow for significant interactions with biomolecules, which is essential for understanding its potential therapeutic applications . The compound's interactions are primarily mediated through hydrogen bonding and π–π stacking due to its rigid aromatic core.

Case Studies and Research Findings

In vitro studies have shown that derivatives of 2-(9H-Fluoren-9-yl)propan-2-ol can significantly inhibit tubulin polymerization, suggesting their potential as novel antitumor agents. For example, a study conducted on various fluorene derivatives demonstrated their capability to interact at the colchicine-binding site on tubulin, leading to effective inhibition of cancer cell proliferation .

Moreover, research has also explored the antimicrobial properties of fluorenyl derivatives. Some synthesized compounds exhibited notable antimicrobial activity against various bacterial strains, indicating a broader spectrum of biological activity beyond anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.